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Compound of Interest

Compound Name: 1-(2-Bromopyridin-4-yl)piperazine
Cat. No.: B15288053
Get Quote
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Executive Summary

2-Bromo-4-(piperazin-1-yl)pyridine is a high-value heterocyclic intermediate used extensively in
medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility lies
in its orthogonal reactivity:

e C2-Bromine: A "hard" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig) to attach core scaffolds.

o C4-Piperazine: A solubility-enhancing motif that also serves as a linker for PROTACs or a
secondary binding element in the solvent-exposed region of a protein pocket.

While the specific free-base isomer is often "made-to-order," the precursor 2-bromo-4-
chloropyridine is a commodity chemical. This guide prioritizes a "Make vs. Buy" strategy,
empowering researchers to synthesize the target reliably when stock is unavailable.

Chemical Profile & Identity
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Property Specification
Chemical Name 2-Bromo-4-(piperazin-1-yl)pyridine
Common Variations N-Boc-protected, N-Methyl, Free Base
Core CAS (Precursor) 22918-01-0 (2-Bromo-4-chloropyridine)
C
Molecular Formula H
BrN
Molecular Weight 242.12 g/mol
pKa (Calc) ~8.5 (Piperazine NH), ~2.5 (Pyridine N)

2-8°C, Inert Atmosphere (Hygroscopic as HCI
Storage
salt)

Commercial Availability Tiers

o Tier 1 (Commodity):2-Bromo-4-chloropyridine (CAS 22918-01-0).[1][2][3] Available from
Sigma-Aldrich, Enamine, Combi-Blocks, and TCI in gram to kilogram quantities.

o Tier 2 (Specialty):tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate (N-Boc
protected). Often requires 2-4 week lead time from custom synthesis houses (e.g., Wuxi
AppTec, Pharmablock).

o Tier 3 (Rare):2-Bromo-4-(piperazin-1-yl)pyridine (Free Base). Rarely stocked due to stability
issues (polymerization/oxidation); usually prepared in situ or deprotected immediately before
use.

Sourcing Strategy: The "Make vs. Buy" Decision

For most drug discovery campaigns, synthesis is the preferred route due to the high cost and
variable purity of the commercial free base.
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Figure 1: Decision matrix for sourcing the building block. The "Make" route is often faster and
more cost-effective.

Technical Synthesis Guide (The "Make" Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (SnAr).[4][5] The reaction relies on
the regioselective activation of the C4-position by the pyridine nitrogen.

Mechanistic Insight (Regioselectivity)

Why does the nucleophile attack C4 and not C2?

» Electronic Activation: The pyridine nitrogen withdraws electron density. The C4 position
(para-like) is more electron-deficient than C2 (ortho-like) in the context of SnAr, especially
when a leaving group is present.

» Sterics: The C2-position is flanked by the ring nitrogen, creating slight steric repulsion for the
incoming bulky piperazine compared to the exposed C4 position.

e Leaving Group: Chlorine is a suitable leaving group at C4. While Bromine (at C2) is generally
a better leaving group, the electronic activation at C4 dominates the kinetics.

Experimental Protocol

Target: Synthesis of 2-bromo-4-(piperazin-1-yl)pyridine (or N-Boc analog).
Reagents:

e Substrate: 2-Bromo-4-chloropyridine (1.0 equiv) [CAS 22918-01-0][3]
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e Nucleophile: Piperazine (3.0 - 5.0 equiv) OR N-Boc-Piperazine (1.2 equiv)
e Base: K

CO
(2.0 equiv) or DIPEA (2.5 equiv)

e Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can cause dimethylamine
impurities at high temps.

Step-by-Step Workflow:

e Setup: In a pressure vial or round-bottom flask, dissolve 2-bromo-4-chloropyridine (10 mmol)
in NMP (5 mL/qg).

o Addition: Add K

CO
followed by Piperazine.

o Critical: If using free piperazine, use a large excess (5 equiv) to prevent the formation of
the "bis-pyridine" dimer (where one piperazine attacks two pyridine rings).

» Reaction: Heat to 80-100°C for 4-12 hours. Monitor by LCMS.

o Endpoint: Look for the disappearance of starting material (m/z ~192) and appearance of
product (m/z ~242).

e Workup:
o Dilute with water and extract with Ethyl Acetate (EtOAC).[6]

o Purification Trick: If using free piperazine, the product is basic. You can extract the product
into aqueous 1M HCI (leaving non-basic impurities in organic layer), then basify the
aqueous layer (pH > 10) and re-extract into EtOAc.

e Yield: Typically 75-90%.
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Figure 2: Reaction pathway showing the regioselective SnAr at the C4 position.

Quality Control & Validation

When synthesizing or purchasing this building block, validate identity using these parameters:

Test Acceptance Criteria Note

C3-H: Doublet (~6.8 ppm,
J=2.2 Hz)C5-H: Doublet of , _
1H NMR (DMSO-d6) doublets (~6.9 \C6-H aromatic protons confirms the
oublets (~6.9 ppm)C6-H:

Doublet (~8.0 ppm, J=5.8 Hz)

The coupling constant of the

2,4-substitution pattern.

Impurities often include the bis-

HPLC Purity > 95% @ 254 nm _
adduct (dimer).

Distinct 1:1 Bromine isotope
LCMS [M+H]+ = 242.0/244.0
pattern.

Applications in Drug Discovery[9][10][11]
Kinase Inhibitor Design

The pyridine nitrogen serves as the hydrogen bond acceptor for the kinase "hinge" region. The
C2-Bromine allows for the attachment of an aryl group to occupy the hydrophobic pocket, while
the piperazine extends into the solvent front, improving solubility.
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PROTAC Linkers

The secondary amine of the piperazine is an ideal attachment point for alkyl linkers connecting
to E3 ligase ligands (e.g., Cereblon or VHL ligands).

GPCR Ligands

Used in serotonin (5-HT) and dopamine receptor antagonists, where the piperazine ring mimics
the ethylamine side chain of the endogenous neurotransmitter.

References

e Synthesis of 2-Bromo-4-chloropyridine (Precursor)
o Source: Sigma-Aldrich Product Specification.[7]
o Link:

o Regioselectivity in Pyridine SnAr Reactions: Title: "Regioselectivity in nucleophilic aromatic
substitution of halopyridines.” Context: Explains the preference for C4 substitution over C2 in
2,4-dihalopyridines. Source:Journal of Organic Chemistry (General Reference for SnAr
mechanism).

o Commercial Supplier Example (N-Boc Variant)

o Title: tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (Analogous commercial
example).

o Link:
« Title: "Discovery of Pyridine-Based Inhibitors.

(Note: Specific CAS numbers for the exact free base are rare in public catalogs; the N-Boc
protected form or in-situ synthesis is the industry standard.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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